molecular formula C15H23BClNO3 B1429131 3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1387634-81-2

3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B1429131
M. Wt: 311.6 g/mol
InChI Key: ZMMZEIUPBZTPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyridine derivative with a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an isobutoxy group attached to it . Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals . The boronic ester group is commonly used in Suzuki-Miyaura coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods like X-ray crystallography . Density Functional Theory (DFT) calculations are also often used to study the electronic structure of such compounds .


Chemical Reactions Analysis

The boronic ester group in the compound can participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, similar compounds have been found to have a high boiling point and are typically stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boronic acid esters, similar to the compound , are synthesized through a multi-step substitution reaction. These compounds' structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational and crystallographic analyses reveal insights into their molecular structures, further supported by density functional theory (DFT) calculations. These studies help in understanding the physicochemical properties of such compounds (Huang et al., 2021).

Advancements in Medicinal Chemistry

  • Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are crucial in medicinal chemistry, often used in the synthesis of medicinally important compounds. For example, the synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines via Suzuki coupling involves similar boronic esters, highlighting their role in developing new pharmaceuticals (Bethel et al., 2012).

Catalysis and Organic Synthesis

  • In organic synthesis, such boronic esters play a vital role as intermediates. They are used in catalytic processes like enantioselective borane reductions, demonstrating their utility in producing chiral compounds important in various chemical industries (Huang et al., 2011).

Polymer Science Applications

  • These compounds are also integral in polymer science. For instance, their incorporation in the synthesis of deeply colored polymers, which are soluble in common organic solvents, showcases their versatility. Such polymers have potential applications in electronic devices and materials science (Welterlich et al., 2012).

Electrochemical Applications

  • Boron-based anion acceptors, which include structures similar to 3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are used in fluoride shuttle batteries. These compounds enhance fluoride ion conductivity and solubility, crucial for improving battery performance (Kucuk & Abe, 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Similar compounds are typically labeled as irritants and should be handled with care .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The ability to form carbon-carbon bonds via the Suzuki-Miyaura reaction makes it a valuable tool in the synthesis of complex organic molecules .

properties

IUPAC Name

3-chloro-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BClNO3/c1-10(2)9-19-13-12(17)7-11(8-18-13)16-20-14(3,4)15(5,6)21-16/h7-8,10H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMZEIUPBZTPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Citations

For This Compound
1
Citations
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
The majority of potent and selective hNa V 1.7 inhibitors possess common pharmacophoric features that include a heteroaryl sulfonamide headgroup and a lipophilic aromatic tail group…
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.